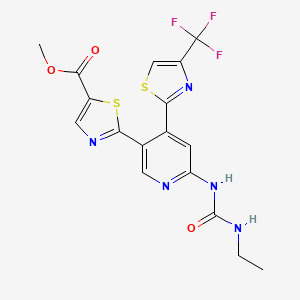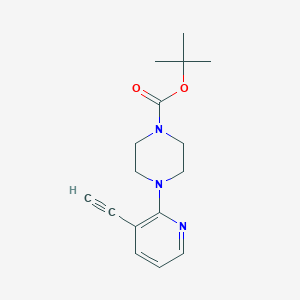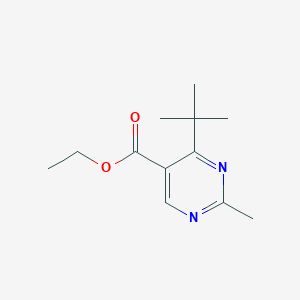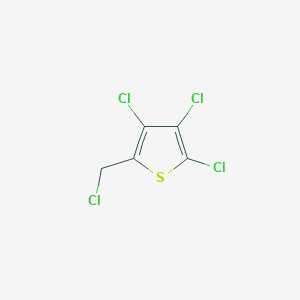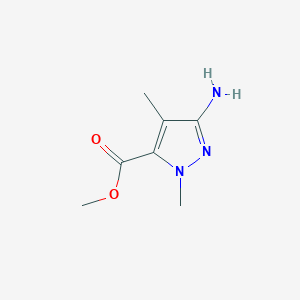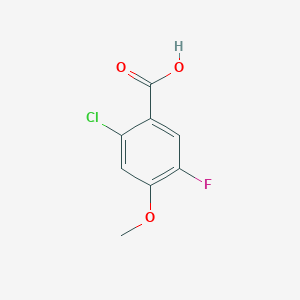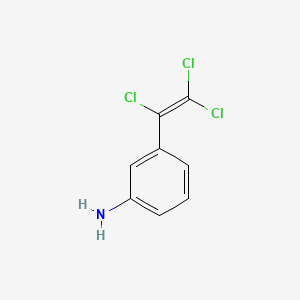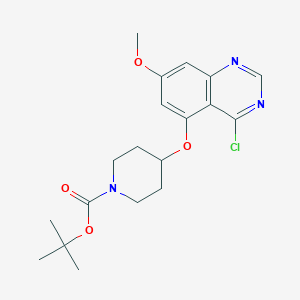
2-Chloro-6-(2-methoxypropan-2-YL)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(2-methoxypropan-2-YL)pyrazine is a chemical compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-methoxypropan-2-YL)pyrazine typically involves the reaction of 2-chloropyrazine with 2-methoxypropan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the methoxypropan-2-yl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-Chloro-6-(2-methoxypropan-2-YL)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding 2-(2-methoxypropan-2-YL)pyrazine.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: 2-(2-methoxypropan-2-YL)pyrazine.
Substitution: Various substituted pyrazine derivatives, depending on the nucleophile used.
科学的研究の応用
2-Chloro-6-(2-methoxypropan-2-YL)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals, flavorings, and fragrances.
作用機序
The mechanism of action of 2-Chloro-6-(2-methoxypropan-2-YL)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxypropan-2-yl groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. Detailed studies on the molecular pathways involved can provide insights into its potential therapeutic applications.
類似化合物との比較
Similar Compounds
- 2-Chloro-6-(2-methoxyphenyl)pyrazine
- 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyrazine
- 2-Chloro-6-(2-pyridinyl)pyrazine
Uniqueness
2-Chloro-6-(2-methoxypropan-2-YL)pyrazine is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.
特性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC名 |
2-chloro-6-(2-methoxypropan-2-yl)pyrazine |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,12-3)6-4-10-5-7(9)11-6/h4-5H,1-3H3 |
InChIキー |
YCVXHSKQYPNZRP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CN=CC(=N1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


